Osbeckic acid
Description
Nuclear Magnetic Resonance (NMR)
Key NMR assignments for this compound (in D₂O or CD₃OD):
- ¹H NMR :
- δ 7.13 (d, J = 3.5 Hz, H-4′), δ 6.44 (d, J = 3.5 Hz, H-3′) (furan protons)
- δ 5.24 (s, H-2) (hydroxyl-bearing methine)
- ¹³C NMR :
- δ 170.3 (C-1, carboxylic acid), 158.5 (C-5′), 154.1 (C-2′), 144.4 (C-5′′), 118.2 (C-4′), 109.8 (C-3′), 66.6 (C-2)
Mass Spectrometry (MS)
Ultraviolet-Visible (UV) Spectroscopy
Comparative Analysis with Related Furan-Carboxylic Acid Derivatives
This compound shares structural similarities with other furan-carboxylic acids but differs in substitution patterns and bioactivity:
The presence of dual carboxylic acid groups in this compound enhances its polarity and metal-chelating capacity compared to monosubstituted analogs like 2-furoic acid. Its vasorelaxant activity surpasses that of 5-hydroxymethyl-2-furoic acid, likely due to improved hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C7H6O6 |
|---|---|
Molecular Weight |
186.12 g/mol |
IUPAC Name |
5-[carboxy(hydroxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12) |
InChI Key |
UAFTYLJFMASQBP-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C(=O)O)C(C(=O)O)O |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(C(=O)O)O |
Synonyms |
2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid osbeckic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
- Source : Widely distributed in plants, including Tartary buckwheat .
- Structure : C₇H₆O₄ (MW: 154.12), a dihydroxybenzoic acid derivative.
- Activity : Moderate vasorelaxant effect (EC₅₀: 2160 μM) and antioxidant properties.
- Key Difference : Lacks the furan-carboxylic acid moiety of osbeckic acid, resulting in lower hydrophilicity (LogP: ~1.0) and reduced potency in vascular assays .
5-Hydroxymethyl-2-Furoic Acid
- Source : Co-isolated with this compound from Tartary buckwheat .
- Structure : C₆H₆O₄ (MW: 142.11), a furan derivative with hydroxymethyl and carboxylic acid groups.
- Activity : Weak vasorelaxant activity (EC₅₀: 3610 μM) .
- Key Difference : Absence of stereochemical complexity and dimerization capability, leading to lower bioactivity compared to this compound .
Daucic Acid Derivatives
- Source : Daucus carota (carrot) and related species .
- Structure : 2,6-Anhydro-2-deoxyhept-2-enaric acid derivatives.
- Activity : Structural revision studies revealed that this compound’s dimethyl ester is congruent with derivatives of daucic acid, suggesting shared biosynthetic pathways .
- Key Difference : Daucic acid derivatives lack the furan ring system but share carboxylic acid functional groups, influencing their solubility and metabolic stability .
Functional Analogues
p-Hydroxybenzoic Acid
- Source : Ubiquitous in plant extracts, including Tartary buckwheat .
- Structure: C₇H₆O₃ (MW: 138.12), a monohydroxybenzoic acid.
- Activity: No vasorelaxant activity observed in aortic ring assays .
Diacyldaucic Acids
- Source : Oenanthe javanica (water celery) .
- Structure: Phenylpropanoid derivatives with α,β-unsaturated γ-lactone moieties.
- Activity : Inhibit antigen-stimulated degranulation in RBL-2H3 cells (IC₅₀: ~10–50 μM) .
- Key Difference : While this compound is hydrolyzed from diacyldaucic acids, its furan-carboxylic acid structure confers distinct solubility and mechanistic profiles (e.g., vasorelaxation vs. anti-inflammatory effects) .
Comparative Data Table
Research Implications
- This compound’s Uniqueness: Its dimeric structure and stereochemistry enhance bioactivity compared to monomeric analogues like protocatechuic acid .
- Therapeutic Potential: Superior vasorelaxant efficacy (EC₅₀: 887 μM) positions it as a candidate for cardiovascular drug development, while its antioxidative synergy with α-tocopherol suggests nutraceutical applications .
- Stability Challenges : Degradation in DMSO necessitates formulation optimization for pharmacological studies .
Preparation Methods
Reaction Mechanism and Conditions
Dimethyl daucate, a bicyclic heptenaric acid ester, undergoes protonation at the carbonyl oxygen under acidic conditions, triggering a cascade rearrangement. The critical step involves the migration of a methylene group, followed by dehydration to yield the furan-2-carboxylic acid scaffold. The reaction is typically conducted in anhydrous hydrochloric acid (HCl) at 60–80°C for 12–24 hours.
Key observations :
Substrate Scope and Limitations
This method is highly specific to daucate derivatives. Attempts to substitute dimethyl daucate with analogous esters (e.g., ethyl or benzyl) resulted in reduced yields (<50%) due to competing ester hydrolysis. Furthermore, the requirement for anhydrous conditions complicates scalability, necessitating stringent moisture control.
Biosynthetic and Biomimetic Approaches
Green Chemistry Considerations
Recent patents on carboxylic acid synthesis emphasize solvent-free oxidations using ozone (O₃) and hydrogen peroxide (H₂O₂). Applied to this compound, this approach could involve the ozonolysis of a conjugated diene precursor, followed by oxidative workup to install carboxylic acid groups. However, no direct examples exist in the literature, underscoring the need for further research.
Stereochemical Control in Synthesis
Chiral Pool Strategy
The absolute configuration of naturally derived this compound (D-xylo) is most efficiently accessed via chiral starting materials. Lichtenthaler’s group confirmed this by correlating the optical rotation of synthetic this compound ([α]D = +79.3) with that of its natural counterpart isolated from Osbeckia chinensis.
Asymmetric Catalysis
Preliminary efforts to enantioselectively synthesize this compound have focused on Sharpless dihydroxylation and Jacobsen epoxidation to set stereocenters. However, these methods remain underdeveloped, with diastereomeric excess (d.e.) values below 70% reported in model systems.
Purification and Analytical Characterization
Isolation Techniques
This compound’s polar nature necessitates chromatographic purification. Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieves >98% purity, while crystallization from ethanol/water mixtures offers a cost-effective alternative for large-scale production.
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 7.12 (d, J = 3.5 Hz, 1H, H-3), 6.45 (d, J = 3.5 Hz, 1H, H-4), 4.88 (s, 1H, H-5), 3.95 (br s, 1H, OH).
-
IR (KBr): 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (furan C=C).
Industrial Feasibility and Challenges
Scalability of the Ring Contraction Route
While laboratory-scale synthesis is robust, industrial adaptation faces hurdles:
Q & A
Q. What are the standard protocols for isolating Osbeckic acid from natural sources like Oenanthe javanica?
To isolate this compound, researchers typically employ high-performance liquid chromatography (HPLC) with reversed-phase C18 columns and gradient elution using water-acetonitrile mixtures. Acid hydrolysis (e.g., 2M HCl in methanol) of precursor compounds, such as diacyl-daucic acids, is critical for obtaining this compound. Post-hydrolysis, purification via recrystallization or preparative TLC ensures structural integrity. Validation requires cross-referencing NMR (¹H, ¹³C) and mass spectrometry (MS) data with established libraries .
Q. How is the absolute configuration of this compound determined experimentally?
Absolute configuration is resolved using electronic circular dichroism (ECD) spectroscopy combined with computational modeling (e.g., time-dependent density functional theory). For derivatives, the phenylglycine methyl ester (PGME) method can confirm stereochemistry by analyzing diastereomeric adducts. X-ray crystallography is recommended for crystalline samples to provide definitive structural evidence .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : Assign peaks for protons and carbons to verify molecular structure.
- High-resolution MS : Confirm molecular formula via exact mass analysis.
- HPLC-DAD/UV : Assess purity using retention time and UV-Vis spectra.
- Melting point analysis : Validate consistency with literature values. Discrepancies in these data necessitate re-purification or alternative derivatization strategies .
Q. What are the critical parameters for validating quantitative assays of this compound in plant extracts?
Calibration curves using certified standards must exhibit linearity (R² > 0.99) across a physiologically relevant concentration range. Spike recovery tests (80–120%) and inter-day precision assessments (<5% RSD) ensure method robustness. Internal standards (e.g., deuterated analogs) mitigate matrix effects in LC-MS workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variations in cell models, assay conditions, or compound purity. To address this:
- Standardize assays using validated cell lines (e.g., RBL-2H3 for degranulation studies).
- Include positive controls (e.g., quercetin for antioxidant assays).
- Perform meta-analyses to identify confounding variables (e.g., solvent effects, pH). Transparent reporting of experimental parameters (e.g., IC₅₀ values, exposure time) is critical .
Q. What computational approaches validate the stereochemical and electronic properties of this compound derivatives?
Density functional theory (DFT) calculations predict electronic transitions and optimize molecular geometries for ECD comparisons. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins. These methods must align with experimental data (e.g., NMR coupling constants) to avoid overinterpretation .
Q. How to design experiments to assess this compound’s mechanism of action in cellular models?
- Hypothesis-driven design : Test dose-dependent effects on specific pathways (e.g., NF-κB inhibition).
- Controls : Include vehicle-only and pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB).
- Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to map mechanistic networks. Ensure reproducibility by adhering to MIAME or ARRIVE guidelines for data reporting .
Q. What strategies optimize the extraction yield of this compound while preserving its stability?
- Solvent optimization : Use methanol-water (70:30) for polar derivatives; adjust pH to prevent degradation.
- Temperature control : Limit extraction to 40°C to avoid thermal decomposition.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) during lyophilization. Yield vs. stability trade-offs should be quantified via accelerated stability studies (ICH Q1A guidelines) .
Q. How to integrate spectroscopic and chromatographic data to confirm this compound’s identity in complex mixtures?
Hyphenated techniques (e.g., LC-MS/MS or LC-NMR) enable real-time structural confirmation. For ambiguous peaks, perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate findings with public databases (e.g., PubChem, Reaxys) and synthetic standards .
Q. What are the challenges in reproducing this compound synthesis, and how can they be addressed?
Common issues include low hydrolysis efficiency and byproduct formation. Solutions:
- Reaction monitoring : Use TLC or inline IR spectroscopy to track progress.
- Catalyst optimization : Test Brønsted acids (e.g., H₂SO₄ vs. HCl) for higher yields.
- Scale-up protocols : Implement flow chemistry for consistent heat/mass transfer.
Detailed replication guides (e.g., Supplementary Materials sections) are essential for peer validation .
Key Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in bioactivity studies .
- Experimental Reproducibility : Share raw datasets, HPLC chromatograms, and NMR spectra in open-access repositories .
- Ethical Reporting : Disclose conflicts of interest and funding sources impacting data interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
